

yamogenin natural occurrence distribution

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Compound Focus: Yamogenin

CAS No.: 512-06-1

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Natural Occurrence of Yamogenin

Plant Source	Family	Key Contexts of Reported Occurrence
Fenugreek (<i>Trigonella foenum-graecum</i>) [1] [2] [3]	Fabaceae	Seeds; studied for steroidal saponin biosynthesis.
Yam (<i>Dioscorea</i> species, e.g., <i>D. collettii</i>) [1] [3] [4]	Dioscoreaceae	Rhizomes; source of steroidal sapogenins.
Asparagus (<i>Asparagus officinalis</i>) [1] [3] [4]	Asparagaceae	Plant material; source of steroidal saponins.
Agave (Various species) [1]	Asparagaceae	Plant material; source of steroidal saponins.
Balanites aegyptiaca [3]	Zygophyllaceae	Plant material; source of steroidal sapogenins.

Detailed Experimental Methodologies

For researchers, the experimental details from key studies on **yamogenin**'s bioactivity are summarized below.

In Vitro Cytotoxicity and Apoptosis Assay (Gastric Cancer AGS Cells) [1]

- **Objective:** To evaluate the cytotoxic effect and mechanism of action of **yamogenin** on human gastric adenocarcinoma (AGS) cells.
- **Cell Viability (MTT Assay):**
 - Cells are seeded in 96-well plates and treated with **yamogenin** (e.g., 5-60 µg/mL) for 24-48 hours.
 - MTT reagent is added and converted to formazan by viable cells. The absorbance is measured at 570 nm, and IC50 is calculated.
- **Apoptosis Analysis (Flow Cytometry):**
 - Cells are stained with Annexin V-FITC and propidium iodide (PI) after **yamogenin** treatment.
 - Flow cytometry distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
- **Caspase Activity (Luminometry):**
 - Caspase-8 and -9 activities are measured using luminescent substrates. Cleavage of the substrate generates a luminescent signal proportional to caspase activity.
- **Reactive Oxygen Species (ROS) Measurement:**
 - Cells are incubated with a fluorescent ROS probe (e.g., DCFH-DA). Increased fluorescence intensity, measured by flow cytometry, indicates elevated ROS levels.
- **Mitochondrial Membrane Potential (MMP) Assay:**
 - Cells are stained with a fluorescent dye (e.g., JC-1) that changes color from red to green upon MMP depolarization. The green/red fluorescence ratio is measured by flow cytometry.
- **Gene Expression (RT-PCR):**
 - Total RNA is extracted, reverse-transcribed to cDNA, and amplified using gene-specific primers (e.g., for TNFRSF25) in a real-time PCR system. Relative expression is calculated.

Molecular Cloning and Functional Characterization of Tfs3GT2 (Fenugreek) [2]

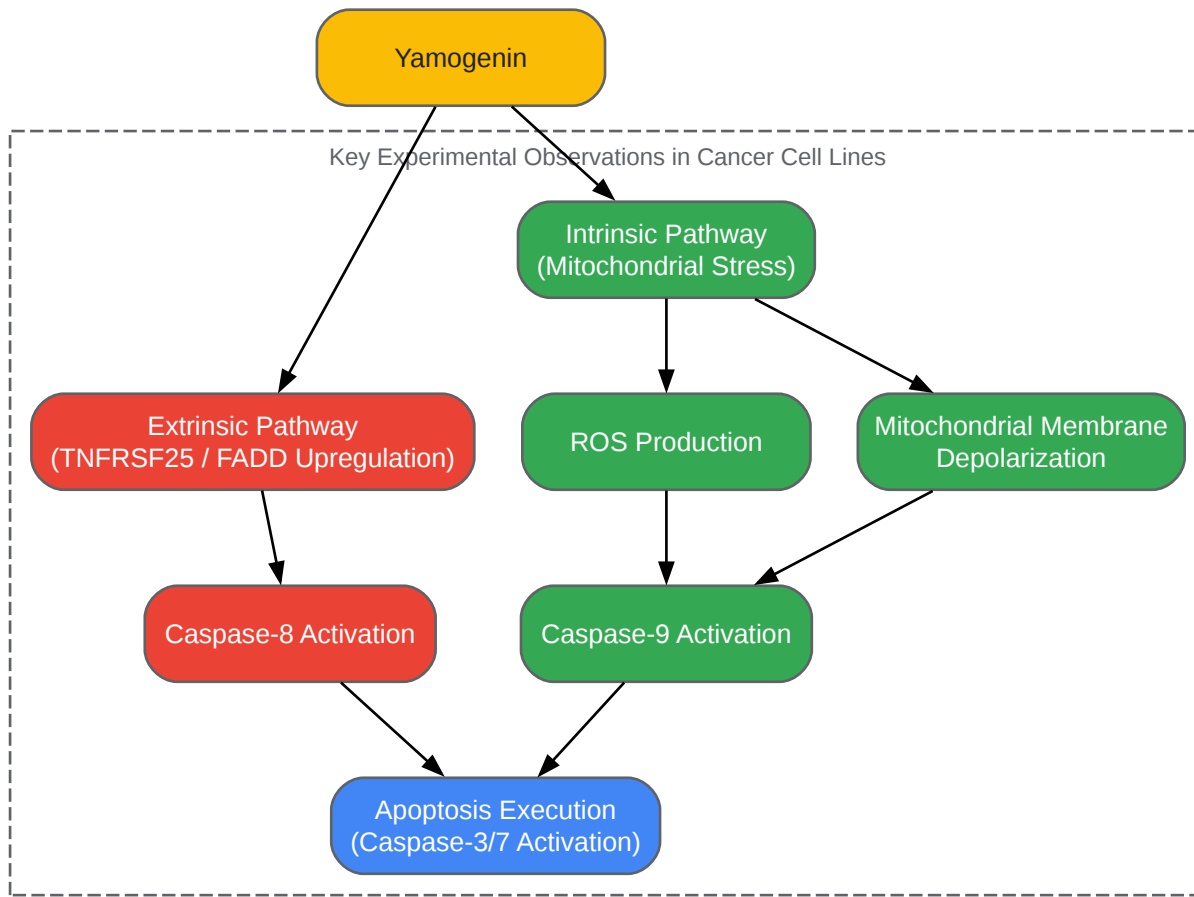
- **Objective:** To identify and characterize a glucosyltransferase involved in the biosynthesis of steroidal saponins like dioscin in fenugreek.
- **Gene Isolation and Cloning:**
 - Candidate genes are identified from a fenugreek transcriptome database using BLAST with known sterol glucosyltransferases.
 - The full-length coding sequence of *Tfs3GT2* is amplified by RT-PCR from methyl jasmonate-induced seedling RNA and cloned into an expression vector.
- Heterologous Expression in *E. coli*:

- The recombinant vector is transformed into *E. coli* for protein expression. The recombinant enzyme is purified for in vitro assays.
- **Enzyme Activity Assay:**
 - Purified TfS3GT2 is incubated with potential aglycone substrates (e.g., diosgenin, **yamogenin**) and a sugar donor (UDP-glucose).
 - The reaction products are extracted and analyzed by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of glucosylated products.
- **Functional Analysis in Plant Hairy Roots (RNAi):**
 - An RNA interference (RNAi) construct targeting *TfS3GT2* is created and introduced into fenugreek via *Agrobacterium rhizogenes*-mediated transformation to generate transgenic hairy roots.
 - The downregulated hairy roots are analyzed for saponin content using HPLC or LC-MS to confirm the reduction in dioscin and related saponins.

Biosynthesis and Functional Pathways

Yamogenin is the C25 epimer of the well-known compound diosgenin [4]. Its biosynthesis in plants begins with cholesterol. A key step is the hydroxylation of the cholesterol side chain, which creates a chiral center at the C25 position, ultimately leading to either the (25S) configuration of **yamogenin** or the (25R) configuration of diosgenin [5]. In fenugreek, the biosynthesis of final saponins like dioscin may proceed via one of two proposed routes: direct glycosylation of the aglycone (diosgenin/**yamogenin**), or glycosylation at an earlier, furostanol-type intermediate [2]. A specific sterol 3-*O*-glucosyltransferase (TfS3GT2) has been characterized to catalyze the transfer of the first glucose onto the C-3 hydroxyl of diosgenin or **yamogenin** [2].

The following diagram illustrates the primary apoptotic signaling pathways induced by **yamogenin** in human cancer cells, based on in vitro studies:



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Diagram of **yamogenin**-induced apoptosis via extrinsic and intrinsic pathways.

Pharmacological Research Summary

Yamogenin demonstrates notable bioactivity in preclinical models, with its strongest evidence in oncology.

Reported Bioactivity	Experimental Model (Cell Line/Organism)	Key Findings/Mechanistic Insights
Anticancer (Gastric) [1]	Human gastric cancer (AGS) cells	IC ₅₀ : 18.50 ± 1.24 µg/mL; induced apoptosis via caspase-8/-9; enhanced efficacy with chemotherapy drugs.

Reported Bioactivity	Experimental Model (Cell Line/Organism)	Key Findings/Mechanistic Insights
Anticancer (Ovarian) [4]	Human ovarian cancer (SKOV-3) cells	IC ₅₀ : 23.90 ± 1.48 µg/mL; induced cell cycle arrest (sub-G1), ROS, MMP depolarization, caspase activation.
Antioxidant [1]	In vitro (DPPH/ABTS assays)	Moderate activity: IC ₅₀ 704.7 ± 5.9 µg/mL (DPPH) and 631.09 ± 3.51 µg/mL (ABTS).
Antimicrobial [1]	Bacterial strains (e.g., <i>S. aureus</i>)	Weak effect; most potent against <i>S. aureus</i> (MIC 350 µg/mL).
Anti-lipidemic [4]	Human liver cancer (HepG2) cells	Inhibited triacylglyceride accumulation; suppressed mRNA of fatty acid synthesis genes.

Research Gaps and Future Directions

- **Quantitative Profiling:** More systematic quantification of **yamogenin** content across different plant organs, varieties, and growth stages is needed [6] [2].
- **Biosynthesis Elucidation:** While a key glucosyltransferase has been identified, the complete biosynthetic pathway, especially the P450s creating the spirostanol skeleton, requires full elucidation [6] [2] [5].
- **In Vivo Validation:** The promising in vitro anticancer data need confirmation in animal models to assess efficacy, pharmacokinetics, and safety [1] [4].
- **Structure-Activity Relationship (SAR):** Research is needed to understand how **yamogenin's** structure, particularly the C25(S) configuration, relates to its bioactivity compared to diosgenin [5] [4].

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